2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol is a complex organic compound characterized by its unique molecular structure, which includes multiple functional groups. The molecular formula of this compound is C33H34N6O, and it has a molecular weight of approximately 530.66 g/mol. The compound features two bis(pyridin-2-ylmethyl)amino groups attached to a central 4-methylphenol moiety, which contributes to its potential for various chemical interactions and applications in scientific research .
Analytical Chemistry:
2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol, also known as TMB-Py-2, finds application in analytical chemistry as a chromogenic reagent for the spectrophotometric determination of phosphate. PubChem: )
TMB-Py-2 forms a blue complex with phosphate ions in acidic conditions, allowing for the measurement of phosphate concentration through its absorbance at a specific wavelength. This method offers advantages like high sensitivity, good selectivity, and minimal interference from other commonly occurring ions. Spectrophotometric determination of phosphate with 2,6-bis((bis(2-pyridylmethyl)amino)methyl)-4-methylphenol:
Potential Applications:
While research on its specific applications is limited, the properties of 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol suggest potential uses in other areas of scientific research:
- Sensor development: The molecule's ability to form complexes with specific ions like phosphate could be explored for developing sensors for various analytes.
- Material science: The aromatic groups and amine functionalities present in the molecule could be utilized in the design of new materials with specific properties.
- Medicinal chemistry: Further research could investigate potential applications in drug discovery or development due to the presence of nitrogen-containing heterocyclic rings (pyridines).
The synthesis of 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol typically involves multi-step organic reactions. A common method includes:
- Formation of the Pyridine Derivative: Starting with pyridine-2-carbaldehyde, it undergoes a reaction with formaldehyde in the presence of an amine to produce bis(pyridin-2-ylmethyl)amine.
- Coupling Reaction: The resulting bis(pyridin-2-ylmethyl)amine is then reacted with 4-methylphenol under acidic or basic conditions to form the final compound through a Mannich-type reaction.
- Purification: The product is usually purified using techniques such as recrystallization or chromatography to achieve high purity suitable for research applications .
The unique properties of 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol make it valuable in various fields:
- Chemical Sensors: Its ability to form complexes with metal ions allows it to be used in sensor design for detecting specific ions or molecules.
- Biochemical Assays: As a colorimetric dye, it can be utilized for measuring phosphate levels in biological and environmental samples.
- Catalysis: The compound's coordination chemistry lends itself to applications in catalytic processes .
Interaction studies involving 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol have primarily focused on its binding affinity with metal ions and other small molecules. These studies often utilize spectroscopic methods such as UV-visible spectroscopy to monitor changes upon complexation. The results indicate that the compound can selectively bind certain transition metals, which enhances its potential use in analytical chemistry and material science .
Several compounds share structural similarities with 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol. Here are a few notable examples:
The uniqueness of 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol lies in its combination of multiple functional groups allowing for diverse chemical reactivity and interaction capabilities that are not present in simpler analogues.








